![molecular formula C21H24N4O2 B5155248 1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine](/img/structure/B5155248.png)
1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine
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Overview
Description
1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxyphenoxy group and a pyrazinylmethylamine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenol, pyridine derivatives, and pyrazine derivatives. The key steps in the synthesis may involve:
Formation of the Methoxyphenoxy Group: This can be achieved by reacting 2-methoxyphenol with appropriate reagents to introduce the phenoxy group.
Pyridine Ring Substitution: The pyridine ring can be functionalized with the methoxyphenoxy group through nucleophilic substitution reactions.
Formation of the Pyrazinylmethylamine Moiety: This involves the reaction of pyrazine derivatives with suitable amines to form the desired methanamine structure.
Coupling Reactions: The final step involves coupling the substituted pyridine with the pyrazinylmethylamine moiety under controlled conditions, often using catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a pharmacological agent.
Medicine: Exploring its therapeutic potential in treating diseases or as a diagnostic tool.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
2-Aminopyrimidine Derivatives: Exhibiting antitrypanosomal and antimalarial activities.
Uniqueness
1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)pyridin-3-yl]-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-15(2)25-18(16(3)24-14)13-22-12-17-8-7-11-23-21(17)27-20-10-6-5-9-19(20)26-4/h5-11,22H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYUBAXQABQRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CNCC2=C(N=CC=C2)OC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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